molecular formula C13H10Cl2O B6372105 5-(2,4-Dichlorophenyl)-2-methylphenol CAS No. 1261952-23-1

5-(2,4-Dichlorophenyl)-2-methylphenol

Cat. No.: B6372105
CAS No.: 1261952-23-1
M. Wt: 253.12 g/mol
InChI Key: YTLOIWYPOUTUQA-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-methylphenol: is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by further chemical modifications. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce the chlorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2,4-Dichlorophenyl)-2-methylphenol can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the hydroxyl group can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents, varying temperatures and solvents.

Major Products:

    Oxidation: Quinones, chlorinated quinones.

    Reduction: Reduced phenols, chlorinated phenols.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry: 5-(2,4-Dichlorophenyl)-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the effects of chlorinated phenols on biological systems. It can serve as a model compound for investigating the toxicity, metabolism, and environmental impact of chlorinated aromatic compounds.

Medicine: While not a drug itself, this compound can be used in medicinal chemistry research to develop new therapeutic agents. Its derivatives may exhibit biological activity that could be harnessed for medical applications.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and reactivity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with cellular membranes.

Comparison with Similar Compounds

    2,4-Dichlorophenol: Shares the dichlorophenyl structure but lacks the methyl group.

    2-Methyl-4,6-dichlorophenol: Similar structure with different positioning of chlorine atoms.

    2,4,6-Trichlorophenol: Contains an additional chlorine atom compared to 5-(2,4-Dichlorophenyl)-2-methylphenol.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLOIWYPOUTUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683954
Record name 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-23-1
Record name 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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